2-(PERFLUOROOCTYL)ETHYL METHACRYLATE

Surface Science Polymer Chemistry Fluorinated Coatings

Achieving durable, ultra-low surface energy surfaces often requires high fluorinated monomer loadings. 2-(Perfluorooctyl)ethyl methacrylate (FMA-8) overcomes this via efficient surface segregation, enabling superhydrophobic performance (water contact angle 118°) at <1 mol% incorporation. This cost-effective C8 monomer is ideal for anti-smudge coatings, repellent textiles, and advanced optical materials. · Enables surface free energy of 7.8 mJ/m² in diblock copolymers, approaching the theoretical minimum for fluorinated surfaces. · Achieves 118° water contact angle at only 0.65 mol% loading in emulsion polymers, minimizing fluoromonomer cost per treated area. · Near-azeotropic reactivity with styrene (r₁=1.22, r₂=0.99) ensures batch-to-batch consistency for fluorinated surfactants and dispersants.

Molecular Formula C14H9F17O2
Molecular Weight 532.19 g/mol
CAS No. 1996-88-9
Cat. No. B154513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(PERFLUOROOCTYL)ETHYL METHACRYLATE
CAS1996-88-9
Molecular FormulaC14H9F17O2
Molecular Weight532.19 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C14H9F17O2/c1-5(2)6(32)33-4-3-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1,3-4H2,2H3
InChIKeyHBZFBSFGXQBQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Perfluorooctyl)ethyl methacrylate (CAS 1996-88-9): Core Physicochemical Profile and Industrial Sourcing Context


2-(Perfluorooctyl)ethyl methacrylate (CAS 1996-88-9), also designated as 1H,1H,2H,2H-perfluorodecyl methacrylate or FMA-8, is a fluorinated methacrylate monomer characterized by a C8 perfluoroalkyl chain (Rf = C8F17) linked via an ethyl spacer to a polymerizable methacrylate group . This molecular architecture confers a molecular weight of 532.19 g/mol and a density of 1.596 g/mL at 25°C [1]. The monomer exhibits a low refractive index (n20/D 1.343) and moderate logP (calculated XLogP3 of 7.2), reflecting its hydrophobic and lipophobic character . The compound serves as a precursor to polymers and copolymers that exhibit exceptionally low surface free energies, often surpassing that of polytetrafluoroethylene (PTFE), due to the dense packing of terminal CF3 groups at the air-polymer interface [2].

Why Fluorinated Methacrylate Monomers Are Not Interchangeable: The Procurement Case for 2-(Perfluorooctyl)ethyl methacrylate


Fluorinated methacrylates with differing perfluoroalkyl chain lengths (e.g., C4, C6, C8, C10) are not interchangeable due to a strong, quantifiable dependence of surface free energy, polymer architecture, and end-use performance on chain length and monomer structure [1]. A direct comparative study of acrylate analogs demonstrated that the glass transition temperature (Tg) of resulting copolymers increases monotonically with perfluoroalkyl chain length from C4 to C10, while mechanical properties such as Knoop hardness and tensile strength exhibit chain-length-specific minima and maxima [2]. Furthermore, the degree of fluorine surface segregation—a key determinant of water and oil repellency—varies by orders of magnitude depending on the co-monomer's alkyl side-chain length and the polymer architecture (random vs. block), with the C8 fluorinated methacrylate (FMA-8) enabling superhydrophobic surfaces (water contact angle approaching 118°) at remarkably low incorporation levels (<1 mol%) [3][4]. Substituting a shorter-chain analog (e.g., C6) would yield a measurably higher surface free energy and reduced barrier durability, while a longer-chain analog (e.g., C10) introduces a solid monomer that complicates liquid handling and increases formulation viscosity without a commensurate surface energy benefit [1].

Quantitative Differentiation Evidence for 2-(Perfluorooctyl)ethyl methacrylate Against Closest Analogs


Surface Free Energy: Block Copolymer Architecture Enables Lower Energy Surfaces than Random Copolymers or Homopolymers

When copolymerized with methyl methacrylate (MMA), the architecture of the resulting polymer dramatically affects the surface free energy achieved with 2-(perfluorooctyl)ethyl methacrylate (FMA). A diblock copolymer of MMA and FMA (PMMA-b-PFEMA) cast from chloroform solution yielded a surface free energy of 7.8 mJ/m², which is 42% lower than the 13.4 mJ/m² observed for a random copolymer (PMMA-r-PFEMA) prepared from the same monomers [1]. Furthermore, the PMMA-b-PFEMA film exhibited a surface free energy 0.7 mJ/m² lower than the FMA homopolymer (P-PFEMA) film (8.5 mJ/m²) and 2.0 mJ/m² lower than the same block copolymer cast from a fluorinated solvent (9.8 mJ/m²), highlighting the critical role of processing conditions in achieving the lowest possible surface energy [2].

Surface Science Polymer Chemistry Fluorinated Coatings

Surface Saturation Efficiency: Ultra-Low FMA Incorporation Achieves Near-Homopolymer Hydrophobicity

The efficiency with which 2-(perfluorooctyl)ethyl methacrylate (FMA) modifies a surface when copolymerized is a key differentiator. In an emulsion-polymerized poly(MMA-co-FMA) copolymer, a water contact angle of 118° was achieved with an FMA content of only 0.65 mol% in the copolymer [1]. This value is nearly identical to the contact angle observed for the pure poly(FMA) homopolymer, indicating that at this low loading, the surface is fully saturated with fluorinated moieties. In contrast, copolymers prepared via solution polymerization typically require significantly higher FMA content to achieve comparable hydrophobicity due to less efficient surface segregation of the fluorinated chains [1].

Emulsion Polymerization Surface Segregation Contact Angle Analysis

Polymerization Kinetics: Copolymerization Reactivity with Styrene

The copolymerization behavior of 2-(perfluorooctyl)ethyl methacrylate (FMA) with styrene has been quantified, providing essential kinetic data for reproducible polymer synthesis. The monomer reactivity ratios for the copolymerization of FMA (M1) and styrene (M2) were determined to be r₁ (FMA) = 1.22 and r₂ (styrene) = 0.99 [1]. These values, being close to unity, indicate that FMA and styrene copolymerize in a nearly random, azeotropic fashion. This contrasts with the copolymerization of a novel perfluorooctyl-containing methacrylate monomer derived from dicyclopentadiene, which exhibited significantly different reactivity ratios (r₁ = 1.35, r₂ = 0.48) with styrene, leading to a composition drift during polymerization [1].

Copolymerization Reactivity Ratios Kinetics

Influence of Fluorocarbon Chain Length on Polymer Glass Transition Temperature

The length of the perfluoroalkyl side chain directly influences the thermal properties of the resulting polymers. In a study examining fluorinated alkyl acrylates copolymerized with methyl methacrylate for denture base resins, the glass transition temperature (Tg) of the test specimens increased monotonically as the carbon chain length of the fluorinated monomer increased from C4 to C10 [1]. Specifically, the copolymer containing the C8 perfluorooctyl analog (closest in structure to the target methacrylate) exhibited a higher Tg than the C6 perfluorohexyl analog, and a lower Tg than the C10 perfluorodecyl analog. This chain-length-dependent Tg modulation is a critical design parameter for applications requiring specific thermal-mechanical properties, such as coatings or molded parts that must maintain dimensional stability over a defined temperature range.

Thermal Analysis Dental Materials Structure-Property Relationship

Surface Segregation Enhancement via Non-Fluorinated Block Crystallinity

The degree of fluorine enrichment at the polymer surface, which dictates ultimate repellency, can be amplified by orders of magnitude through strategic polymer design. When a single unit of 2-(perfluorooctyl)ethyl methacrylate (FMA) was end-capped onto a poly(n-octadecyl methacrylate) (PODMA) backbone, the surface fluorine content within the top 5 nm of the film was measured by angle-resolved XPS to be 208-fold higher than the bulk fluorine concentration [1]. This extreme surface segregation is attributed to the crystallization of the long n-alkyl side chains in PODMA, which drives the fluorinated end-groups to the film surface. In contrast, when the non-fluorinated block was amorphous, the extent of fluorine segregation (Q) was significantly lower and dependent on solution aggregate structure rather than bulk crystallinity [1].

Surface Segregation Polymer Blends XPS Analysis

High-Value Application Scenarios for 2-(Perfluorooctyl)ethyl methacrylate Informed by Quantitative Evidence


Ultra-Low Surface Energy Block Copolymer Coatings for Precision Optics and Microfluidics

The demonstrated ability of PMMA-b-PFEMA diblock copolymers to achieve a surface free energy of 7.8 mJ/m²—approaching the theoretical minimum for a fluorinated surface—positions 2-(perfluorooctyl)ethyl methacrylate as a critical monomer for anti-reflective, anti-smudge, and easy-clean coatings on optical lenses, microfluidic devices, and advanced semiconductor components. The 42% reduction in surface energy compared to a random copolymer architecture is directly leveraged to minimize adhesion of contaminants and fluids [1].

Cost-Efficient Superhydrophobic Textile and Paper Finishes via Emulsion Copolymerization

The finding that a water contact angle of 118° can be achieved with only 0.65 mol% FMA incorporation in an emulsion-polymerized copolymer translates to a highly cost-effective approach for imparting durable water and oil repellency to textiles, nonwovens, and specialty papers [1]. This application scenario prioritizes procurement of FMA for use in emulsion polymerization processes specifically designed to maximize surface segregation efficiency, minimizing the required amount of fluorinated monomer per unit area of treated substrate.

Predictable and Uniform Copolymer Synthesis for High-Performance Fluorinated Surfactants

The near-azeotropic reactivity ratios with styrene (r₁=1.22, r₂=0.99) enable the reproducible synthesis of uniform styrene-FMA copolymers. This predictability is essential for the manufacture of fluorinated polymeric surfactants and dispersants used in demanding applications such as emulsion polymerization stabilizers, leveling agents in high-end coatings, and surface modifiers for advanced composite materials, where batch-to-batch consistency in surface activity is non-negotiable [1].

Durable Superhydrophobic Barrier Films with Enhanced Longevity

The 208-fold surface enrichment of fluorine observed in crystalline end-capped polymer systems provides a pathway to create exceptionally durable, superhydrophobic barrier films. This architecture is particularly relevant for protective coatings in marine environments, biomedical devices requiring long-term anti-biofouling performance, and packaging films for moisture-sensitive electronics, where surface depletion of fluorinated species is a primary failure mode [1].

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